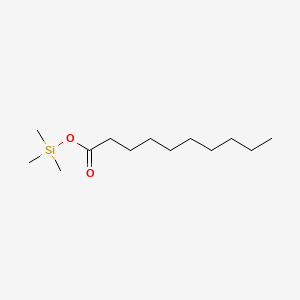![molecular formula C17H14Cl2O4 B13947993 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid CAS No. 60012-98-8](/img/structure/B13947993.png)
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid is a chemical compound with the molecular formula C17H14Cl2O4. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorobenzoyl group attached to a phenoxy group, which is further connected to a methylpropanoic acid moiety.
Méthodes De Préparation
The synthesis of 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves several steps. One common method includes the reaction of 3,4-dichlorobenzoyl chloride with 4-hydroxyphenyl-2-methylpropanoic acid in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorobenzoyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.
Mécanisme D'action
The mechanism of action of 2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid can be compared with other similar compounds, such as:
Fenofibric acid: This compound has a similar structure but contains a chlorobenzoyl group instead of a dichlorobenzoyl group. It is used as a lipid-lowering agent in the treatment of hyperlipidemia.
Clofibric acid: Another structurally related compound, clofibric acid, is used as a lipid-lowering agent and has a similar mechanism of action.
Bezafibrate: This compound also shares structural similarities and is used to treat hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).
The uniqueness of this compound lies in its specific dichlorobenzoyl group, which may confer distinct biological activities and therapeutic potential .
Propriétés
Numéro CAS |
60012-98-8 |
|---|---|
Formule moléculaire |
C17H14Cl2O4 |
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
2-[4-(3,4-dichlorobenzoyl)phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C17H14Cl2O4/c1-17(2,16(21)22)23-12-6-3-10(4-7-12)15(20)11-5-8-13(18)14(19)9-11/h3-9H,1-2H3,(H,21,22) |
Clé InChI |
UUZPLLNAZFSRON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13947953.png)

![2-[(Methylcarbamoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13947962.png)



![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)



